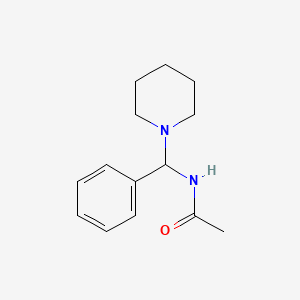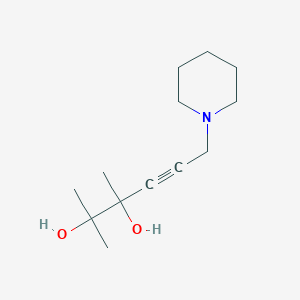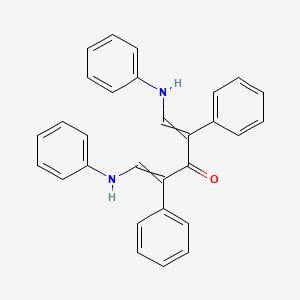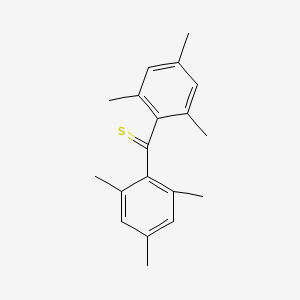
Silane, (bromoethynyl)triethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (bromoethynyl)triethyl- is an organosilicon compound with the molecular formula C8H17BrSi. This compound is characterized by the presence of a bromoethynyl group attached to a triethylsilane moiety. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (bromoethynyl)triethyl- typically involves the reaction of triethylsilane with a bromoethynyl precursor under controlled conditions. One common method employs the use of a base such as sodium hydride (NaH) to deprotonate the bromoethynyl precursor, followed by the addition of triethylsilane. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of Silane, (bromoethynyl)triethyl- often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional purification steps such as distillation or recrystallization to ensure high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Silane, (bromoethynyl)triethyl- undergoes various types of chemical reactions, including:
Reduction: The Si-H bond in triethylsilane is highly reactive and can participate in reduction reactions. For example, it can reduce carbonyl compounds to their corresponding alcohols.
Substitution: The bromoethynyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the Si-H bond adds across unsaturated carbon-carbon bonds.
Common Reagents and Conditions
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Catalysts: Transition metal catalysts such as platinum or palladium are often used in hydrosilylation reactions.
Solvents: Typical solvents include tetrahydrofuran (THF) and dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of carbonyl compounds with Silane, (bromoethynyl)triethyl- typically yields alcohols, while hydrosilylation reactions produce silylated alkanes or alkenes.
Scientific Research Applications
Silane, (bromoethynyl)triethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in reduction and hydrosilylation reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through silylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Silane, (bromoethynyl)triethyl- involves the reactivity of the Si-H bond and the bromoethynyl group. The Si-H bond can act as a hydride donor in reduction reactions, transferring a hydrogen atom to other molecules. The bromoethynyl group can undergo nucleophilic substitution, where the bromine atom is replaced by other nucleophiles. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Similar to Silane, (bromoethynyl)triethyl-, triethylsilane (C6H16Si) is a trialkylsilane with a reactive Si-H bond. It is commonly used as a reducing agent in organic synthesis.
Trimethylsilane: Another similar compound is trimethylsilane (C3H10Si), which also has a reactive Si-H bond but with three methyl groups instead of ethyl groups.
Uniqueness
Silane, (bromoethynyl)triethyl- is unique due to the presence of the bromoethynyl group, which imparts additional reactivity and versatility in chemical reactions. This makes it a valuable reagent in various synthetic applications, particularly in the modification of organic molecules and the synthesis of complex compounds.
Properties
CAS No. |
38177-63-8 |
|---|---|
Molecular Formula |
C8H15BrSi |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
2-bromoethynyl(triethyl)silane |
InChI |
InChI=1S/C8H15BrSi/c1-4-10(5-2,6-3)8-7-9/h4-6H2,1-3H3 |
InChI Key |
OWHGVLQENIMXPV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium, [phenyl(phenylsulfonyl)methyl]-](/img/structure/B14664747.png)

![8-Methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14664767.png)
![2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B14664769.png)




![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
![3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-](/img/structure/B14664815.png)

![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)

![[8-(hydroxymethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl]methanol](/img/structure/B14664849.png)
